molecular formula C24H40N2O12 B608816 Mal-amido-PEG7-acid CAS No. 2112731-42-5

Mal-amido-PEG7-acid

Cat. No. B608816
CAS RN: 2112731-42-5
M. Wt: 548.59
InChI Key: LHEVLPWUXYBIOW-UHFFFAOYSA-N
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Description

Mal-amido-PEG7-acid is a PEG derivative containing a maleimide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Molecular Structure Analysis

The molecular formula of this compound is C24H40N2O12 . It has a molecular weight of 548.6 g/mol .


Chemical Reactions Analysis

The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 548.6 g/mol and a molecular formula of C24H40N2O12 . It is a PEG derivative containing a maleimide group and a terminal carboxylic acid .

Scientific Research Applications

Biodegradable Polymer Applications

Mal-amido-PEG7-acid, as part of the broader family of poly(amido amine) and poly(β-amino ester) polymers, has significant applications in biodegradable materials useful for biomedical applications. These include the development of amphiphilic conetwork gels and hydrogels with controlled composition and degradation behaviors, desirable for controlled drug release and tissue engineering applications (Bhingaradiya et al., 2017).

Enhancing Circulation Half-Life of Biopharmaceuticals

This compound plays a role in the enhancement of circulation half-lives of biopharmaceuticals through N-terminal site-specific PEGylation. This has been demonstrated with Thymosin alpha 1, an immune-modulating agent, where its modified form (Mal-Tα1) showed significantly increased circulation time and immunoactivity (G. Peng et al., 2019).

Drug Delivery Studies

This compound derivatives, specifically mPEG-maleimide, find application in drug delivery studies, especially for thiol PEGylation of protein molecules. It is crucial in the quantitative analysis of PEGylation reaction mixtures, providing insights into the efficacy and safety of drug delivery systems (Pooja Nanda et al., 2016).

siRNA Delivery for Therapeutic Strategies

In the field of gene therapy, PEGylated poly(amido amine)s, including derivatives of this compound, are being explored as potential carriers for systemic siRNA delivery. These polymers offer reduced toxicity and enhanced gene silencing efficacy, making them promising materials for therapeutic applications (P. Vader et al., 2011).

Cancer-Targeted Drug Delivery

Another significant application is in the field of cancer therapy. This compound forms part of multifunctional polymeric micelles that enhance cancer cell uptake and induce targeted apoptosis of cancer cells through the release of anticancer drugs in response to cancer cell-secreted enzymes (Wei-Hai Chen et al., 2015).

Mechanism of Action

Future Directions

Mal-amido-PEG7-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This suggests that it could have potential applications in the development of new drugs and therapies.

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O12/c27-21(3-6-26-22(28)1-2-23(26)29)25-5-8-33-10-12-35-14-16-37-18-20-38-19-17-36-15-13-34-11-9-32-7-4-24(30)31/h1-2H,3-20H2,(H,25,27)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEVLPWUXYBIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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